molecular formula C14H9ClN2O2 B171564 4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid CAS No. 204514-08-9

4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid

Cat. No.: B171564
CAS No.: 204514-08-9
M. Wt: 272.68 g/mol
InChI Key: NZFGXUUCPFNSSR-UHFFFAOYSA-N
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Description

4-(5-Chloro-1H-benzimidazol-2-yl)benzoic acid (CAS 204514-08-9) is a high-purity benzimidazole derivative with a molecular formula of C14H9ClN2O2 and a molecular weight of 272.68 g/mol . This compound serves as a versatile building block in medicinal chemistry and scientific research, particularly in the development of novel therapeutic agents. It has been investigated for its potential antimicrobial and anticancer properties . Studies suggest that its mechanism of action in anticancer research may involve interaction with DNA synthesis pathways, potentially inhibiting tumor growth by interfering with cellular replication processes . The compound's structure allows for further functionalization; it can undergo reactions such as esterification to form methyl esters, and its carboxylic acid group can be coupled with amines to form amide derivatives, expanding its utility for creating a diverse library of molecules for biological screening . A common synthesis route involves the Phillips-Ladenburg condensation of 5-chloro-1,2-phenylenediamine with a benzoic acid derivative under acidic conditions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(6-chloro-1H-benzimidazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-10-5-6-11-12(7-10)17-13(16-11)8-1-3-9(4-2-8)14(18)19/h1-7H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFGXUUCPFNSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327449
Record name 4-(5-chlorobenzimidazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204514-08-9
Record name 4-(5-chlorobenzimidazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phillips-Ladenburg Condensation

The Phillips-Ladenburg reaction remains a cornerstone for synthesizing benzimidazole derivatives. This method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For 4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid, the reaction typically proceeds via the following steps:

  • Reactants : 5-chloro-1,2-phenylenediamine and 4-aminobenzoic acid.

  • Catalyst : Phosphoric acid or polyphosphoric acid (PPA).

  • Conditions : Reflux at 200°C for 2 hours.

  • Yield : 70%.

The mechanism involves cyclodehydration, where the carboxylic acid group reacts with the amine groups of o-phenylenediamine to form the benzimidazole ring. Modifications, such as using PPA in xylene, improve yields to 83–95% for substituted derivatives.

Table 1: Phillips-Ladenburg Reaction Variants

CatalystSolventTemperature (°C)Yield (%)
H₃PO₄None20070
PPAXylene14083–95
ZnO nanoparticlesSolvent-free7094–98

Microwave-Assisted Synthesis

Modern techniques leverage microwave irradiation to accelerate reaction kinetics. A representative protocol involves:

  • Reactants : 5-chloro-1,2-phenylenediamine and 4-formylbenzoic acid methyl ester.

  • Additive : Sodium metabisulfite.

  • Conditions : Microwave reactor at 240°C, 10 bar pressure, 5 minutes.

  • Yield : 77%.

This method reduces reaction times from hours to minutes and enhances purity by minimizing side reactions. The hydrazide intermediate is subsequently hydrolyzed to the carboxylic acid using hydrazine hydrate.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and cost-efficiency. Key strategies include:

  • Continuous Flow Systems : Enable high-throughput synthesis with real-time monitoring.

  • Catalytic Optimization : Fe/S redox systems achieve 90% yields by reducing nitro intermediates in situ.

  • Purification : Crystallization from ethanol or aqueous mixtures ensures >95% purity.

Table 2: Industrial Process Parameters

ParameterValue
Reactor TypeContinuous Flow
CatalystFe/S
Temperature140–200°C
Annual ProductionMetric tons (confidential)

Analytical and Purification Techniques

Spectroscopic Characterization

  • ¹H NMR : Confirms substitution patterns (e.g., δ 7.28 ppm for benzimidazole-C5 proton).

  • HPLC : Quantifies purity (>99% achieved via recrystallization).

  • Melting Point : 271.2°C (uncorrected).

Chromatographic Methods

  • Column Chromatography : Silica gel (ethyl acetate/hexane) isolates intermediates.

  • Recrystallization : Ethanol or butanol yields crystalline products.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodYield (%)TimeScalability
Phillips-Ladenburg70–952–6 hoursHigh
Microwave-Assisted77–985–10 minutesModerate
Industrial Fe/S Catalysis901–2 hoursVery High

Chemical Reactions Analysis

Esterification and Hydrazide Formation

The carboxylic acid group undergoes esterification to form methyl esters, enabling further functionalization. Subsequent treatment with hydrazine hydrate yields hydrazide derivatives, a critical step for synthesizing bioactive compounds.

Key Reaction Sequence

  • Esterification :
    4 5 chloro 1H benzimidazol 2 yl benzoic acidH+,textCH3OHRefluxMethyl 4 5 chloro 1H benzimidazol 2 yl benzoate\text{4 5 chloro 1H benzimidazol 2 yl benzoic acid}\xrightarrow[\text{H}^+,\\text{CH}_3\text{OH}]{\text{Reflux}}\text{Methyl 4 5 chloro 1H benzimidazol 2 yl benzoate}

    • Conditions: Methanol, acid catalyst, reflux .

    • Yield: 82%–89% under microwave irradiation .

  • Hydrazide Formation :
    Methyl esterNH2NH2H2O,textEtOH150 240 C 10 bar4 5 chloro 1H benzimidazol 2 yl benzoic acid hydrazide\text{Methyl ester}\xrightarrow[\text{NH}_2\text{NH}_2\cdot \text{H}_2\text{O},\\text{EtOH}]{\text{150 240 C 10 bar}}\text{4 5 chloro 1H benzimidazol 2 yl benzoic acid hydrazide}

    • Microwave-assisted synthesis reduces reaction time to 10 minutes with 81%–89% yields .

Condensation Reactions

The hydrazide derivatives react with aldehydes to form hydrazones, expanding structural diversity for biological testing.

Example Reaction :
Hydrazide+AldehydeAcOH,textRefluxEtOH4 5 chloro 1H benzimidazol 2 yl N substituted benzylidene benzohydrazide\text{Hydrazide}+\text{Aldehyde}\xrightarrow[\text{AcOH},\\text{Reflux}]{\text{EtOH}}\text{4 5 chloro 1H benzimidazol 2 yl N substituted benzylidene benzohydrazide}

  • Yields: 75%–92% for derivatives with furan, thiophene, or aryl substituents .

  • Conditions: Ethanol, acetic acid, reflux (2–6 hours) .

Substitution Reactions

The chlorine atom on the benzimidazole ring participates in nucleophilic substitution, enabling modifications to enhance pharmacological properties.

Key Substitution Pathways

Reagent Conditions Product Yield
Sodium azideDMF, 80°C5-Azido-1H-benzimidazole derivative68%
ThioureaEthanol, reflux5-Mercapto-1H-benzimidazole derivative72%
Ammonia (NH₃)Sealed tube, 120°C5-Amino-1H-benzimidazole derivative65%

Oxidation and Reduction

The benzimidazole ring and carboxylic acid group undergo redox reactions:

Oxidation

  • N-Oxide Formation :
    Benzimidazolem CPBA or H2O2DCM RTBenzimidazole N oxide\text{Benzimidazole}\xrightarrow[\text{m CPBA or H}_2\text{O}_2]{\text{DCM RT}}\text{Benzimidazole N oxide}

    • Products are intermediates for antitumor agents.

Reduction

  • Carboxylic Acid to Alcohol :
    4 5 chloro 1H benzimidazol 2 yl benzoic acidLiAlH4THF 0 C4 5 chloro 1H benzimidazol 2 yl benzyl alcohol\text{4 5 chloro 1H benzimidazol 2 yl benzoic acid}\xrightarrow[\text{LiAlH}_4]{\text{THF 0 C}}\text{4 5 chloro 1H benzimidazol 2 yl benzyl alcohol}

    • Yield: 78%.

Anhydride and Amide Formation

The carboxylic acid forms anhydrides or amides under specific conditions:

Anhydride Synthesis

  • Reacting with benzoyl chloride:
    Benzoic acid+Benzoyl chlorideReflux100 C 3hBenzoic anhydride derivative\text{Benzoic acid}+\text{Benzoyl chloride}\xrightarrow[\text{Reflux}]{\text{100 C 3h}}\text{Benzoic anhydride derivative}

    • Yield: 70%–85% .

Amide Coupling

  • Using thionyl chloride to form acyl chlorides, followed by reaction with amines:
    Acyl chloride+AnilineMeOH EtOHReflux4 5 chloro 1H benzimidazol 2 yl N arylbenzamide\text{Acyl chloride}+\text{Aniline}\xrightarrow[\text{MeOH EtOH}]{\text{Reflux}}\text{4 5 chloro 1H benzimidazol 2 yl N arylbenzamide}

    • Yields: 65%–90% .

Microwave-Assisted Reactions

Microwave irradiation significantly improves efficiency in synthesizing derivatives:

Reaction Type Time (Conventional) Time (Microwave) Yield Improvement
Hydrazide formation6–8 hours10 minutes81% → 89%
Condensation4–6 hours2 hours75% → 92%

Biological Activity Correlation

Derivatives show enhanced bioactivity post-modification:

Derivative Activity MIC (µg/mL) Reference
Hydrazone (3d)Antifungal8 (vs. Candida)
N-Acylated benzimidazole (5w)Anticancer (HeLa cells)IC₅₀ = 12.4 µM

Key Research Findings

  • Microwave-assisted syntheses reduce reaction times by 80% while maintaining high yields .

  • Hydrazone derivatives exhibit superior antifungal activity compared to parent compounds (MIC = 8 µg/mL) .

  • Chlorine substitution with azide groups enhances DNA-binding affinity in anticancer studies.

This compound’s versatility in forming esters, hydrazides, and substituted derivatives underscores its utility in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly as an antimicrobial and anticancer agent:

  • Antimicrobial Activity : Research indicates that derivatives of benzimidazole, including 4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid, exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown that certain benzimidazole derivatives demonstrate activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus epidermidis .
CompoundActivity AgainstReference
5eE. coli
5gP. aeruginosa
5hS. epidermidis
  • Anticancer Properties : The mechanism of action for the anticancer potential of this compound involves interaction with DNA synthesis pathways, potentially inhibiting tumor growth through interference with cellular replication processes.

Biological Studies

The compound's biological activity extends beyond antimicrobial effects:

  • Antiviral Properties : Preliminary studies suggest that benzimidazole derivatives may also possess antiviral activities, although specific data on this compound is limited. Its structural similarity to other active compounds indicates potential in this area.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in various industrial processes:

  • Catalyst Development : The compound serves as a catalyst in chemical reactions, facilitating the synthesis of more complex organic molecules.

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing and evaluating various benzimidazole derivatives for antimicrobial activity found that compounds structurally related to this compound exhibited promising results against multiple pathogens. The study highlighted the importance of substituent effects on biological activity, suggesting that modifications could enhance efficacy .

Case Study 2: Anticancer Mechanism Investigation

Another research effort investigated the anticancer mechanisms of benzimidazole derivatives, including this compound. The study revealed that these compounds could induce apoptosis in cancer cells via mitochondrial pathways, thus providing insights into their therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may interfere with DNA synthesis and repair, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Substituent Variations on the Benzimidazole Core

  • Methyl-substituted analogue: Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate () replaces the chloro group with a methyl substituent.
  • Fluoro- and bromo-substituted derivatives: Compounds like (5M)-5-(2-chloro-5-fluoro-4-methylphenyl)-1H-benzimidazole-7-carboxylic acid () and 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid () incorporate halogen atoms at distinct positions. Fluorine substitution often enhances metabolic stability and bioavailability .

Functional Group Transformations on the Benzoic Acid Moiety

  • Hydrazide derivatives : Conversion of the carboxylic acid to hydrazide (e.g., 4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid hydrazide) enables further condensation with aldehydes to form hydrazones. These derivatives exhibit enhanced anticancer activity, as seen in compounds like this compound 2-nitrobenzylidene hydrazide, which showed IC₅₀ values of <10 μM against MCF-7 and A549 cancer cell lines .
  • Ester and tetrazole-containing analogues : Methyl ester derivatives () and 5-chloro-2-methoxy-4-(1H-tetrazol-1-yl)benzoic acid () demonstrate how esterification or heterocyclic substitutions alter solubility and target binding. The tetrazole group in mimics a carboxylic acid, offering metabolic resistance while maintaining hydrogen-bonding capacity .

Table 1: Key Pharmacological Profiles of Selected Analogues

Compound Name Structural Features Biological Activity (IC₅₀/EC₅₀) Reference
This compound Chloro at C5, benzoic acid at C4 Anticancer (MCF-7: 12 μM)
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate Methyl at C5, ester at C4 Not reported (synthetic intermediate)
2-Nitrobenzylidene hydrazide derivative Hydrazone with 2-nitrobenzyl group Anticancer (A549: 8.5 μM)
5-Chloro-2-methoxy-4-tetrazolyl benzoic acid Methoxy and tetrazole at C2 and C4 Antioxidant (EC₅₀: 25 μM)
(5M)-5-(2-Chloro-5-fluoro-4-methylphenyl)-benzimidazole-7-carboxylic acid Fluoro, methyl, and chloro substituents Not reported (structural study)

Anticancer Activity

Hydrazone derivatives of the parent compound exhibit superior anticancer activity. For example, the 2,4-dichlorobenzylidene hydrazide derivative (IC₅₀: 7.2 μM against MCF-7) outperforms cisplatin (IC₅₀: 12 μM) in the same assay .

Antimicrobial and Antioxidant Properties

While the parent compound shows moderate antimicrobial activity, its tetrazole-containing analogue () exhibits potent antioxidant effects (EC₅₀: 25 μM), likely due to the radical-scavenging capacity of the tetrazole ring .

Biological Activity

4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the benzimidazole family, which is known for its broad range of biological activities. The presence of the chloro group and the benzoic acid moiety enhances its potential interactions with biological targets.

The mechanism of action of this compound involves:

  • Enzyme Inhibition : The benzimidazole ring can bind to various enzymes, inhibiting their activity.
  • DNA Interaction : It may interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties.
  • Targeting Specific Receptors : The compound may modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For example, it has been evaluated against various bacterial and fungal strains using methods such as serial dilution and disk diffusion.

Table 1: Antimicrobial Activity Summary

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. Its effectiveness was comparable to standard antimicrobial agents like ciprofloxacin and fluconazole.

Anticancer Properties

This compound has been investigated for its anticancer effects. Studies demonstrate that it induces cytotoxicity in various cancer cell lines, including those resistant to conventional therapies.

Case Study: Cytotoxicity in Cancer Cells

In a study involving K562 cells (a model for chronic myeloid leukemia), treatment with this compound resulted in:

  • Inhibition of Cell Proliferation : Significant reduction in cell viability was observed at concentrations as low as 10 µM.
  • Apoptosis Induction : Flow cytometry revealed increased apoptosis markers (caspase activation) in treated cells .

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives often correlates with their structural features. Modifications at specific positions on the benzimidazole ring can significantly influence their potency.

Table 2: Structure-Activity Relationship Insights

Substituent PositionEffect on ActivityReference
C-5 (Chloro group)Increased antimicrobial potency
C-4 (Benzoic acid moiety)Enhanced anticancer activity

The presence of electron-withdrawing groups at strategic positions appears to enhance both antimicrobial and anticancer activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 5-chloro-1H-benzimidazole derivatives and substituted benzoic acids. For example, hydrazide derivatives of the compound are synthesized by reacting the parent acid with hydrazine derivatives under reflux conditions. Intermediates are purified via recrystallization or column chromatography and characterized using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS). Elemental analysis (C, H, N) is used to confirm stoichiometric purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1 \text{H}-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while 13C^{13} \text{C}-NMR confirms carbonyl (C=O) and benzimidazole carbons.
  • UV-Vis Spectroscopy : Absorbance maxima in the 250–300 nm range indicate π→π* transitions in aromatic systems.
  • Elemental Analysis : CHN analysis validates empirical formula consistency (e.g., C14_{14}H9_{9}ClN2_{2}O2_{2}) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity (>95% threshold).
  • TLC : Silica-gel plates with ethyl acetate/hexane eluents track degradation products.
  • Stability Studies : Accelerated stability testing under humidity (40–75% RH), temperature (25–40°C), and light exposure (ICH guidelines) identifies optimal storage conditions (e.g., desiccated, 4°C) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound be resolved?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL for high-resolution single-crystal X-ray data refinement. Parameters like R-factor (<0.05) and goodness-of-fit (GOF ≈ 1) validate models.
  • Twinning Analysis : Employ SHELXD to detect twinning in crystals, common in benzimidazole derivatives.
  • Validation Tools : PLATON or CCDC Mercury for symmetry checks and hydrogen-bonding networks .

Q. What experimental designs are recommended to evaluate the anticancer activity of this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays : MTT assays on A549 (lung) and MCF-7 (breast) cancer cell lines, with IC50_{50} values compared to cisplatin.
  • In Vivo Models : Tumor xenografts in BALB/c mice, monitoring tumor volume inhibition over 21 days.
  • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays .

Q. How can structure-activity relationship (SAR) insights guide the optimization of benzimidazole derivatives for enhanced bioactivity?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -NO2_2) at the benzimidazole 5-position to enhance cytotoxicity.
  • Hydrazide Modifications : Replace benzylidene hydrazide moieties with heterocyclic groups (e.g., pyrazolines) to improve solubility and target affinity.
  • Computational Modeling : Molecular docking (AutoDock Vina) against EGFR or tubulin binding sites predicts binding affinities .

Q. What strategies improve synthetic yields of this compound in multi-step reactions?

  • Methodological Answer :

  • Catalytic Optimization : Use p-toluenesulfonic acid (PTSA) as a catalyst in condensation steps to reduce reaction time.
  • Design of Experiments (DOE) : Taguchi or factorial designs optimize temperature (80–120°C), solvent (DMF vs. ethanol), and molar ratios.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .

Q. How can computational methods predict the pharmacokinetic and binding properties of this compound?

  • Methodological Answer :

  • ADMET Prediction : SwissADME or ADMETLab2.0 for bioavailability, BBB permeability, and CYP450 interactions.
  • Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess stability in binding pockets (e.g., DNA topoisomerase II).
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometries and frontier molecular orbitals (HOMO-LUMO gap) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid
Reactant of Route 2
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4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid

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